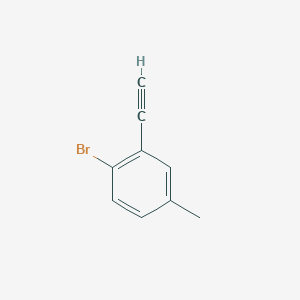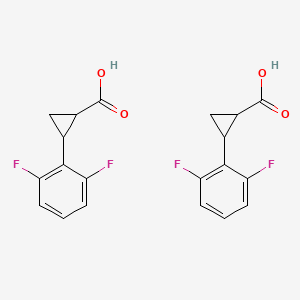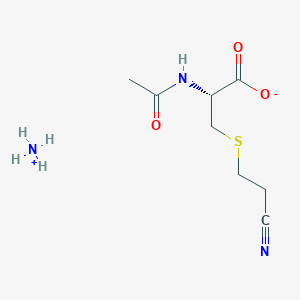
N-乙酰基-S-(2-氰乙基)-L-半胱氨酸铵盐
描述
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its application as a biomarker for exposure to acrylonitrile, a toxicant found in cigarette smoke . It is also referred to as cyanoethyl mercapturic acid.
科学研究应用
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is used extensively in scientific research, particularly as a biomarker for exposure to acrylonitrile. Its applications include:
Chemistry: Used in studies to understand the metabolism of acrylonitrile and its toxicological effects.
Biology: Employed in research to investigate the detoxification pathways involving glutathione conjugation.
Medicine: Utilized in clinical studies to monitor exposure to cigarette smoke and other sources of acrylonitrile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt typically involves the reaction of L-cysteine with acrylonitrile. The reaction proceeds through the nucleophilic addition of the thiol group of L-cysteine to the carbon-carbon double bond of acrylonitrile, forming S-(2-cyanoethyl)-L-cysteine. This intermediate is then acetylated to yield N-Acetyl-S-(2-cyanoethyl)-L-cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Disulfides of N-Acetyl-S-(2-cyanoethyl)-L-cysteine.
Reduction: N-Acetyl-S-(2-aminoethyl)-L-cysteine.
Substitution: Various N-acyl derivatives of S-(2-cyanoethyl)-L-cysteine.
作用机制
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt involves its formation as a detoxification product of acrylonitrile. Acrylonitrile reacts with glutathione to form S-(2-cyanoethyl)glutathione, which is then metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This compound is excreted in the urine, making it a reliable biomarker for acrylonitrile exposure . The molecular targets and pathways involved include the glutathione conjugation pathway and subsequent enzymatic transformations.
相似化合物的比较
Similar Compounds
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylonitrile with a hydroxyl group instead of a cyano group.
S-(2-cyanoethyl)glutathione: An intermediate in the detoxification pathway of acrylonitrile.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Formed by the hydrolysis of S-(2-cyanoethyl)-L-cysteine.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this toxicant. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies and occupational health assessments.
属性
IUPAC Name |
azanium;(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTXYBVDCHAPSC-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


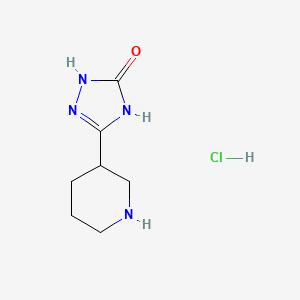
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
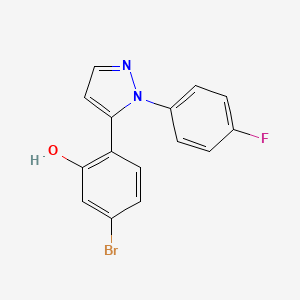
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
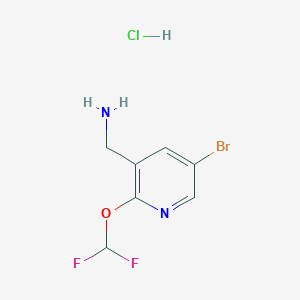
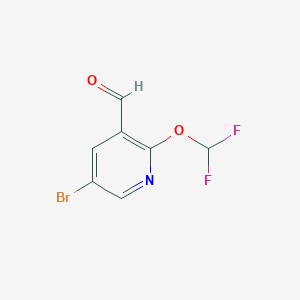
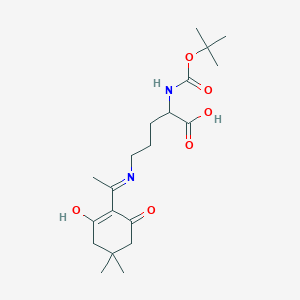
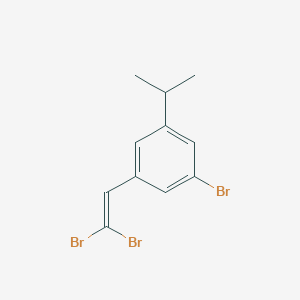
![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)
![5-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride](/img/structure/B1384653.png)
